

An In-depth Technical Guide to 2-Bromo-6-methylbenzotrifluoride

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Compound of Interest

Compound Name: 2-Bromo-6-methylbenzotrifluoride

Cat. No.: B1520102

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CAS Number: 944268-56-8

This technical guide provides a comprehensive overview of **2-Bromo-6-methylbenzotrifluoride**, a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights and establishing a framework for its effective use in a laboratory setting.

Introduction and Core Attributes

2-Bromo-6-methylbenzotrifluoride is a substituted aromatic compound featuring a trifluoromethyl group, a bromine atom, and a methyl group on the benzene ring. This unique combination of functional groups imparts a specific reactivity profile that makes it a valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl group, a common motif in pharmaceuticals, can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions, while the methyl group can influence the steric and electronic properties of the molecule.

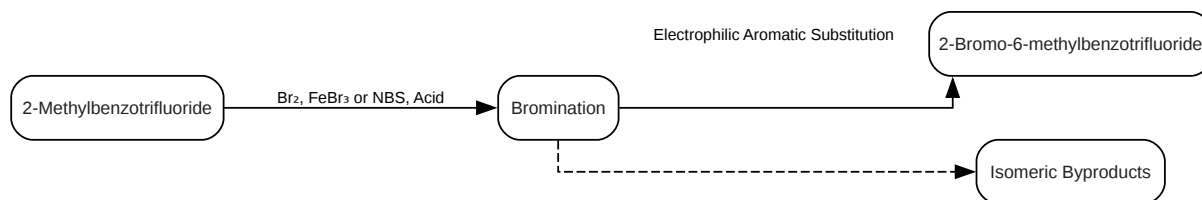
Key Physicochemical Properties:

Property	Value	Source
CAS Number	944268-56-8	[1]
Molecular Formula	C ₈ H ₆ BrF ₃	[1]
Molecular Weight	239.04 g/mol	[1]
Hazard	Irritant	[1]

Synthesis and Reaction Pathways

While specific, detailed, and peer-reviewed synthesis protocols for **2-Bromo-6-methylbenzotrifluoride** are not widely available in public literature, its synthesis can be logically approached through established organic chemistry methodologies. A plausible synthetic route would involve the bromination of 2-methylbenzotrifluoride.

Conceptual Synthesis Workflow:



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Caption: Plausible synthetic route to **2-Bromo-6-methylbenzotrifluoride**.

Experimental Considerations:

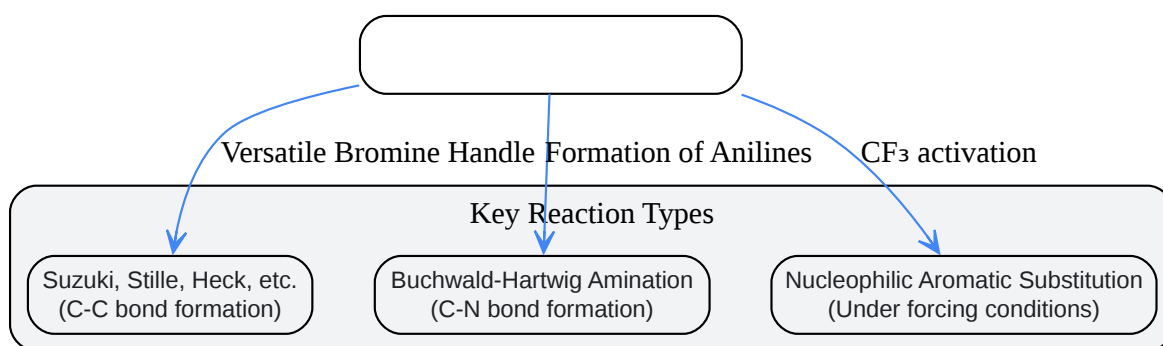
- **Starting Material:** The synthesis would likely commence with 2-methylbenzotrifluoride.
- **Brominating Agent:** A common approach for the bromination of an activated benzene ring is the use of bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Alternatively, N-bromosuccinimide (NBS) in the presence of an acid catalyst could be employed.

- **Reaction Conditions:** The reaction would typically be carried out in an inert solvent. The temperature would need to be carefully controlled to manage the exothermic nature of the reaction and to minimize the formation of polybrominated byproducts.
- **Work-up and Purification:** A standard aqueous work-up would be necessary to remove the catalyst and any unreacted bromine. Purification of the crude product would likely be achieved through distillation or column chromatography to isolate the desired **2-Bromo-6-methylbenzotrifluoride** from any isomeric byproducts.

Reactivity and Synthetic Utility

The chemical reactivity of **2-Bromo-6-methylbenzotrifluoride** is dictated by its key functional groups, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Core Reactivity Centers:



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Caption: Key reaction pathways for **2-Bromo-6-methylbenzotrifluoride**.

- **Cross-Coupling Reactions:** The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, alkynyl, and aryl groups. This is a cornerstone of modern drug discovery for building molecular complexity.

- **Buchwald-Hartwig Amination:** This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, converting the aryl bromide into an aniline derivative. These aniline intermediates are crucial building blocks for a wide range of pharmaceuticals.
- **Nucleophilic Aromatic Substitution (S_NAr):** While less reactive than activated systems, the presence of the electron-withdrawing trifluoromethyl group can facilitate nucleophilic aromatic substitution reactions under more forcing conditions, allowing for the introduction of various nucleophiles.

Spectroscopic Data (Predicted)

Detailed, experimentally verified spectroscopic data for **2-Bromo-6-methylbenzotrifluoride** is not readily available in the public domain. However, based on its structure, the following spectral characteristics can be predicted:

¹H NMR:

- The aromatic region would likely show a complex multiplet pattern for the three aromatic protons.
- A singlet corresponding to the three protons of the methyl group would be expected in the upfield region.

¹³C NMR:

- The spectrum would display eight distinct carbon signals.
- The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.
- The carbon attached to the bromine atom would be downfield shifted.
- The methyl carbon would appear as a signal in the upfield region.

¹⁹F NMR:

- A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be observed.

Mass Spectrometry:

- The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (^{19}Br and ^{81}Br in approximately a 1:1 ratio). The molecular ion peak (M^+) would be observed at m/z 238 and 240.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **2-Bromo-6-methylbenzotrifluoride**.

General Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[\[2\]](#)
- First Aid:
 - Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
 - Skin: In case of contact, wash off with soap and plenty of water.
 - Inhalation: If inhaled, move the person into fresh air.
 - Ingestion: If swallowed, rinse mouth with water. Seek medical advice.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[2\]](#)
- Keep away from heat, sparks, and open flames.[\[2\]](#)

Applications in Drug Development and Medicinal Chemistry

While specific examples of marketed drugs containing the **2-Bromo-6-methylbenzotrifluoride** moiety are not prominent, its structural features make it an attractive building block for the synthesis of novel pharmaceutical candidates. The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly improve the pharmacokinetic and pharmacodynamic properties of a molecule. The ability to functionalize the molecule through the bromine atom allows for the rapid generation of libraries of compounds for screening and lead optimization in drug discovery programs.

Conclusion

2-Bromo-6-methylbenzotrifluoride is a valuable, albeit not extensively documented, chemical intermediate. Its unique substitution pattern provides a versatile platform for the synthesis of complex organic molecules. This guide has outlined its core properties, plausible synthetic strategies, key reactivity, and handling procedures to provide researchers and drug development professionals with a foundational understanding for its application in their work. Further research into the specific reactivity and applications of this compound is warranted and will undoubtedly uncover new opportunities for its use in the advancement of science.

References

- **2-Bromo-6-methylbenzotrifluoride**. Capot Chemical. (n.d.).

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Sources

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